phosphinic acid](/img/structure/B5533944.png)

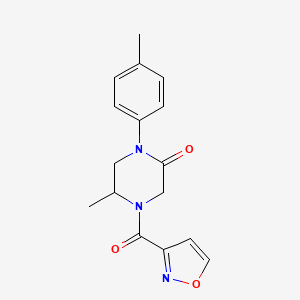

[(2-oxo-1-azepanyl)methyl](1-piperidinylmethyl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (2-oxo-1-azepanyl)methylphosphinic acid involves methods like the Pudovik addition followed by Barton deoxygenation and acidic hydrolysis to introduce acid groups, as seen in the synthesis of piperidin-4-ylphosphinic acid analogues (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1998). This approach is indicative of the complex strategies required to synthesize such multifaceted molecules.

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of functional groups, including phosphinic acids and piperidine rings, contributing to their biochemical activity. For instance, the study of piperidinomethylphosphinic acid revealed its zwitterionic nature in aqueous solutions, elucidating the strong acidity of the phosphinic groups and the low basicity of the nitrogen atoms (Lukeš, Bazakas, Hermann, & Vojtisek, 1992).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of various bioactive molecules. For example, the synthesis of piperidinyl-3-phosphinic acids as bioisosteres for amino carboxylic acids, potent GABA-uptake inhibitors, demonstrates their potential in modifying biological activity through chemical modifications (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for understanding the behavior of these compounds in various environments. The zwitterionic nature and the resulting solubility in aqueous solutions, as seen in compounds like piperidinomethylphosphinic acid, influence their biological interactions and potential applications (Lukeš et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to various substrates or receptors, are integral to their function. The ability of these compounds to act as GABA-uptake inhibitors highlights their specific chemical interactions and potential utility in neurochemical modulation (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).

Propriétés

IUPAC Name |

(2-oxoazepan-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2O3P/c16-13-7-3-1-6-10-15(13)12-19(17,18)11-14-8-4-2-5-9-14/h1-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYLLVBVIBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CP(=O)(CN2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Oxoazepan-1-yl)methyl](piperidin-1-ylmethyl)phosphinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-N-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533885.png)

![4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5533893.png)

![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)

![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)

![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)

![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)

![2-cyclopentyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5533975.png)

![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)